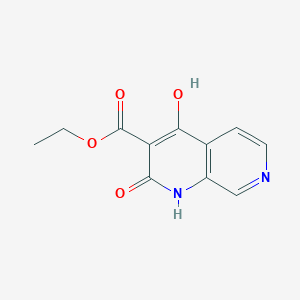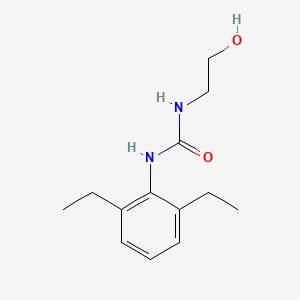
1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane is a unique organosilicon compound characterized by the presence of two silicon atoms bonded to a phenylvinyl group and five methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane can be synthesized through the hydrosilylation of phenylacetylene with pentamethyldisilane. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows: [ \text{PhC≡CH} + \text{(Me}_3\text{Si)}_2\text{H} \xrightarrow{\text{Pt catalyst}} \text{PhC(SiMe}_3\text{)=CH}_2 ]
Industrial Production Methods: While specific industrial production methods for 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenylvinyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Ethyl-substituted disilanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique electronic and optical properties.
Organic Synthesis: Serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials for electronics and photonics.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the platinum catalyst facilitates the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of phenylacetylene, forming the desired product. The molecular targets and pathways involved vary based on the specific chemical transformation or application.
Comparación Con Compuestos Similares
1,1,2,2,2-Pentamethyl-1-phenyldisilane: Similar structure but lacks the vinyl group, leading to different reactivity and applications.
1,1,1,2,2-Pentamethyl-2-(2-vinylphenyl)disilane: Similar structure with the vinyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane is unique due to the presence of both a phenylvinyl group and five methyl groups attached to the silicon atoms. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
61244-94-8 |
|---|---|
Fórmula molecular |
C13H22Si2 |
Peso molecular |
234.48 g/mol |
Nombre IUPAC |
dimethyl-(1-phenylethenyl)-trimethylsilylsilane |
InChI |
InChI=1S/C13H22Si2/c1-12(13-10-8-7-9-11-13)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
Clave InChI |
SUGDTIRKYVZSJV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)C(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




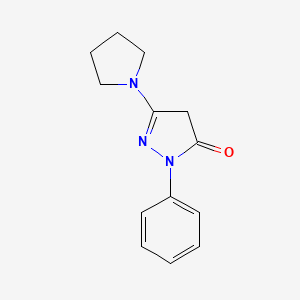
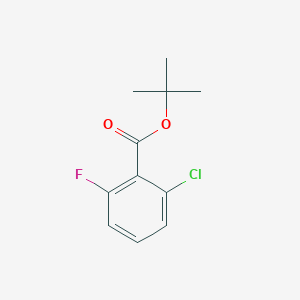



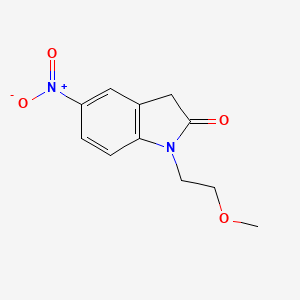
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)

